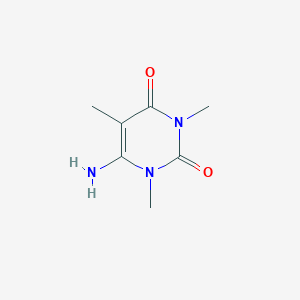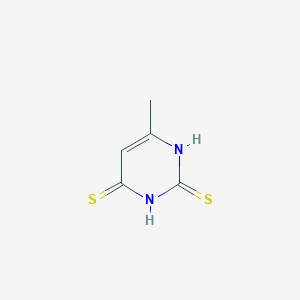![molecular formula C30H24N2 B189807 N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 167218-30-6](/img/structure/B189807.png)
N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine
概要
説明
Compounds like “N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine” are likely to be part of the larger family of triphenylamine derivatives . These compounds are often used in the field of organic electronics due to their excellent charge transport properties .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions such as the Buchwald–Hartwig reaction .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry studies .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the triphenylamine core .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their boiling point, density, and pKa, can be predicted using computational methods .科学的研究の応用
- Application : This research investigates the mechanisms of promoter recognition, regulation, and roles in the phage life cycle by bacteriophage N4-encoded RNA polymerases .
- Methods : In vitro analysis showed that the protein requires the four ribonucleotide triphosphates, Mg 2+, and denatured N4 DNA as a template for RNA synthesis .
- Results : The research found that vRNAP was completely inactive on native N4 DNA, but transcribed denatured N4 DNA efficiently and, most notably, with in vivo specificity .
- Application : This review highlights the diverse chemistry and applications of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis .
- Methods : The review describes applications of the preceding reagent in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .
- Results : Many examples are provided from the literature to show the scope and selectivity (regio, stereo, and chemo) in these transformations .
- Application : The research reports the high-yield synthesis and the structural investigation of a new cryptand with C3 symmetry, exhibiting 2,4,6-triphenyl-1,3,5-triazine central units and pyridine-based bridges .
- Results : The results or outcomes obtained from this application are not specified in the search results .
Structural and Biochemical Investigation of Bacteriophage N4-Encoded RNA Polymerases
Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions
Synthesis, Structure and Supramolecular Properties of a Novel C3
- Application : This research focuses on the synthesis and application of triphenylamine-based aldehydes as photo-initiators for multi-photon lithography .
- Methods : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .
- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are demonstrated as a viable alternative to standard photo-initiators .
- Application : This research describes the synthesis of three octyl-derived conjugated triphenylamine macrocycles with different sizes, and a 4-(2-ethylhexyloxy)-substituted cyclic triphenylamine hexamer using a palladium-catalyzed C–N coupling reaction .
- Methods : These conjugated triphenylamine macrocycles not only have interesting structures, but also are capable of complexing with C60, C70 and PC61BM .
- Results : The association constants of these complexes were measured to be in the range of 0.115–1.53 105M1 depending on the cavity size of the triphenylamine macrocycles and the volume of the fullerenes .
Synthesis and Application of Triphenylamine-Based Aldehydes as Photo-Initiators for Multi-Photon Lithography
One-Pot Synthesis of Conjugated Triphenylamine Macrocycles and Their Complexation with Fullerenes
- Application : This research focuses on the synthesis and application of triphenylamine-based aldehydes as photo-initiators for multi-photon lithography .
- Methods : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .
- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are demonstrated as a viable alternative to standard photo-initiators .
- Application : This research describes the synthesis of three octyl-derived conjugated triphenylamine macrocycles with different sizes, and a 4-(2-ethylhexyloxy)-substituted cyclic triphenylamine hexamer using a palladium-catalyzed C–N coupling reaction .
- Methods : These conjugated triphenylamine macrocycles not only have interesting structures, but also are capable of complexing with C60, C70 and PC61BM .
- Results : The association constants of these complexes were measured to be in the range of 0.115–1.53 105M1 depending on the cavity size of the triphenylamine macrocycles and the volume of the fullerenes .
将来の方向性
特性
IUPAC Name |
N-phenyl-4-[4-(N-phenylanilino)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2/c1-4-10-26(11-5-1)31-27-20-16-24(17-21-27)25-18-22-30(23-19-25)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPBZHOZZVRDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621487 | |
| Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine | |
CAS RN |
167218-30-6 | |
| Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


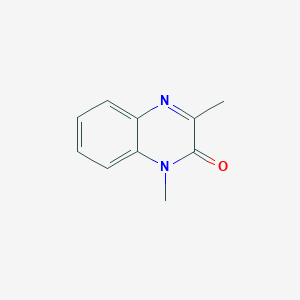
![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)
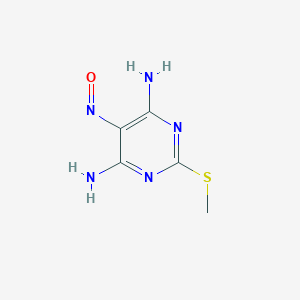
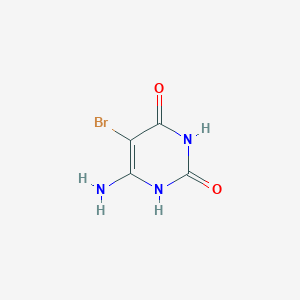
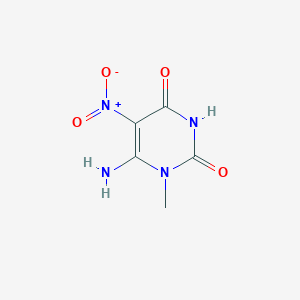
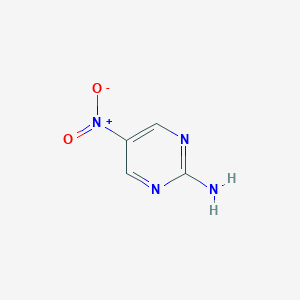
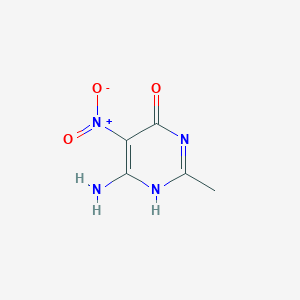
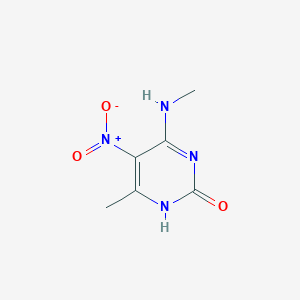
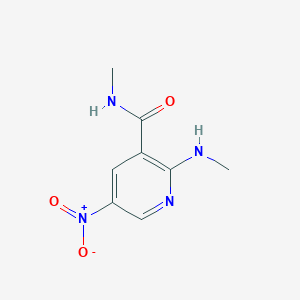
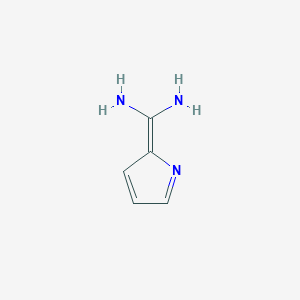
![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)
